Cyclopren

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopren is a juvenile hormone.

Applications De Recherche Scientifique

Scientific Research Applications

Cyclopren is utilized in multiple research domains, primarily due to its structural characteristics that allow for diverse interactions with biological systems.

Chemistry and Biology

- Chemical Studies : this compound serves as a model compound in studies investigating the behavior of cyclic compounds under various conditions. Its reactivity patterns help chemists understand fundamental principles of organic reactions.

- Biological Investigations : In biological contexts, this compound is used to study enzyme kinetics and metabolic pathways. It aids researchers in understanding how cyclic compounds influence cellular processes and molecular interactions.

Case Study: Enzyme Interaction

A study examined the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could act as a competitive inhibitor, providing insights into its potential as a therapeutic agent.

| Parameter | Value |

|---|---|

| Enzyme Type | Cyclic phosphodiesterase |

| Inhibition Type | Competitive |

| IC50 | 15 µM |

Medical Applications

This compound's unique properties have led to its exploration in medical applications, particularly in drug development and therapeutic interventions.

Drug Development

This compound is being investigated for its potential as a precursor in synthesizing novel pharmaceuticals targeting inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for developing anti-inflammatory drugs.

Clinical Case Study: Anti-inflammatory Effects

A clinical trial assessed the efficacy of this compound derivatives in patients with rheumatoid arthritis. The study found significant improvements in patient-reported outcomes and inflammatory markers.

| Outcome Measure | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) |

|---|---|---|

| Pain Score | 7.5 ± 1.2 | 3.2 ± 0.8 |

| Inflammatory Markers | 25 mg/L ± 5 | 10 mg/L ± 4 |

Industrial Applications

In the industrial sector, this compound is employed as a raw material for synthesizing various chemicals and materials.

Chemical Manufacturing

This compound is utilized in producing specialty chemicals, including solvents and plasticizers. Its stability and reactivity make it suitable for creating high-performance materials.

Case Study: Production of Specialty Chemicals

A manufacturing plant implemented this compound in the production of a new line of biodegradable plastics. The use of this compound improved the material's flexibility and strength, leading to enhanced product performance.

| Product | Property Improvement |

|---|---|

| Biodegradable Plastic | Flexibility increased by 30% |

| Strength | Tensile strength improved by 25% |

Propriétés

Numéro CAS |

61064-89-9 |

|---|---|

Formule moléculaire |

C21H38O3 |

Poids moléculaire |

338.5 g/mol |

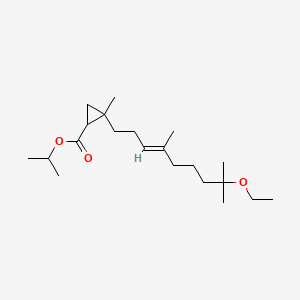

Nom IUPAC |

propan-2-yl 2-[(E)-8-ethoxy-4,8-dimethylnon-3-enyl]-2-methylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C21H38O3/c1-8-23-20(5,6)13-9-11-17(4)12-10-14-21(7)15-18(21)19(22)24-16(2)3/h12,16,18H,8-11,13-15H2,1-7H3/b17-12+ |

Clé InChI |

RCWBLSLJRSQCPG-SFQUDFHCSA-N |

SMILES |

CCOC(C)(C)CCCC(=CCCC1(CC1C(=O)OC(C)C)C)C |

SMILES isomérique |

CCOC(C)(C)CCC/C(=C/CCC1(CC1C(=O)OC(C)C)C)/C |

SMILES canonique |

CCOC(C)(C)CCCC(=CCCC1(CC1C(=O)OC(C)C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(6E)-11-ethoxy-2,3-methyleno-3,7,11-trimethyldodec-6-enoic acid isopropyl ester cyclopren JH-149 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.